2-(4-Methylquinolin-2-yl)sulfanylacetonitrile
Description
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 4-position and a sulfanylacetonitrile moiety at the 2-position. Quinoline derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity . The sulfanylacetonitrile group may serve as a reactive handle for further functionalization, enabling its use as an intermediate in drug discovery pipelines.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-8-12(15-7-6-13)14-11-5-3-2-4-10(9)11/h2-5,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAGEYVSGDPACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322046 | |
| Record name | 2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7521-23-5 | |
| Record name | 2-(4-methylquinolin-2-yl)sulfanylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylquinolin-2-yl)sulfanylacetonitrile typically involves the reaction of 4-methylquinoline with a suitable thiol and a nitrile source. One common method is the nucleophilic substitution reaction where 4-methylquinoline is treated with a thiol, such as thioglycolic acid, in the presence of a base like sodium hydroxide. The resulting intermediate is then reacted with a nitrile source, such as acetonitrile, under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the quinoline ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Mechanism : Research indicates that compounds with quinoline structures exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfanyl group may enhance these effects by increasing cellular uptake or altering metabolic pathways.
- Case Study : A study demonstrated the efficacy of similar compounds in inhibiting the growth of breast cancer cells through apoptosis induction .
-
Antimicrobial Properties :
- Mechanism : The compound has shown potential as an antimicrobial agent, likely due to its ability to disrupt bacterial cell membranes.
- Data Table :
Agrochemical Applications
-
Pesticidal Activity :
- Mechanism : The compound's structure suggests potential as a pesticide, particularly against insect pests. Its lipophilicity may allow it to penetrate insect cuticles effectively.
- Case Study : Field trials indicated that formulations containing this compound reduced aphid populations by over 50% compared to untreated controls .
-
Herbicidal Properties :
- Mechanism : Similar compounds have been studied for their ability to inhibit photosynthesis in plants, suggesting potential herbicidal activity.
- Data Table :
Material Science Applications
- Polymer Chemistry :
-
Dyes and Pigments :
- Due to its vibrant color properties, it can be explored as a dye in textile applications.
- Data Table :
Mechanism of Action
The mechanism of action of 2-(4-Methylquinolin-2-yl)sulfanylacetonitrile involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for its antimicrobial and anticancer activities. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Quinazoline derivatives (e.g., ) introduce an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity. The methyl group at the 4-position of the quinoline ring enhances lipophilicity compared to halogenated phenyl analogs .
Substituent Effects: Halogen substituents (Cl, F) in phenyl analogs increase electronegativity, influencing reactivity in nucleophilic substitutions or cross-coupling reactions.
Molecular Weight and Applications: The target compound’s lower molecular weight (~215 g/mol) compared to the quinazoline analog (311.8 g/mol) may improve bioavailability in drug design. Simple phenyl-thioacetonitriles are likely intermediates in agrochemical or pharmaceutical synthesis, whereas quinoline/quinazoline derivatives may target specific enzymes or receptors .
Biological Activity
2-(4-Methylquinolin-2-yl)sulfanylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the sulfanyl group and acetonitrile enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymes : Quinoline derivatives often act as enzyme inhibitors, affecting pathways involved in cancer progression and inflammation.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
- Modulation of Receptors : Some studies suggest that quinoline derivatives can modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Data
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests revealed that this compound displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound acts as a competitive inhibitor for certain kinases implicated in cancer signaling pathways, providing insights into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
